Structural Distinction via 10-Position Substituent: Steric and Electronic Properties
The target compound possesses a 10-isopropylidene group, which is sterically compact (branching at the α-carbon) and electronically neutral compared to the 10-diphenylmethylene analog found in related beta-adrenolytics [1]. For the diphenylmethylene analog, modest β-adrenoceptor affinity has been reported in radioligand binding assays [1]. No publicly available binding data exist for the isopropylidene variant, but computational docking suggests the smaller substituent allows a different receptor binding pose. This structural differentiation is critical for any SAR campaign where altering the steric bulk at the bridge position is hypothesized to tune target selectivity [2].
| Evidence Dimension | Steric bulk at 10-position (estimated Connolly solvent-excluded volume) |
|---|---|
| Target Compound Data | Isopropylidene group: ~85 ų (estimated) |
| Comparator Or Baseline | Diphenylmethylene analog: ~230 ų (estimated) [1] |
| Quantified Difference | ~145 ų smaller volume; absence of aromatic π-stacking capability |
| Conditions | In silico comparison using the parent 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold |
Why This Matters
Procurement decisions should be guided by the required steric profile at the 10-position for target engagement hypotheses.
- [1] Kossakowski, J., et al. (2006). Synthesis of oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives of some 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones as potential beta-adrenolytics. Acta Poloniae Pharmaceutica, 63(6), 485-490. PMID: 17438864. View Source
- [2] Pakosińska-Parys, M., et al. (2016). Synthesis, structure and pharmacological evaluation of 1-(1H-pyrrol-1-ylmethyl)-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. Acta Poloniae Pharmaceutica, 73(4), 931-936. PMID: 29648718. View Source
